molecular formula C22H28BrN5O2 B2525637 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 921912-77-8

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No. B2525637
CAS RN: 921912-77-8
M. Wt: 474.403
InChI Key: XMZJAPQVRXRFNR-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic molecule that appears to be related to the pyrazolopyrimidine class of compounds. This class of compounds has been studied for various biological activities, including anticancer and anti-inflammatory properties. The presence of a 4-bromobenzyl group suggests potential for further chemical modifications, which could be useful in drug development.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been reported in the literature. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized via condensation reactions involving carboxamide and aromatic aldehydes . Although the exact synthesis of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structure of these compounds has been confirmed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as X-ray crystallography in some cases . These techniques would be essential for confirming the structure of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions. For example, they can be esterified with different alcohols to form new ester-linked hybrids . The bromine atom in the 4-bromobenzyl group could also participate in further chemical transformations, such as Suzuki coupling reactions, which could be used to introduce various substituents at that position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives would likely include moderate solubility in organic solvents, given their aromatic nature and the presence of functional groups capable of hydrogen bonding. The bromine atom adds significant molecular weight and could influence the compound's density and boiling point. The compound's reactivity and stability would be influenced by the presence of the pyrazolopyrimidine core and the substituents attached to it.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine is a privileged scaffold in drug discovery due to its broad range of medicinal properties, such as anticancer, CNS agents, anti-infective, anti-inflammatory, and radio diagnostics applications. The structure-activity relationship (SAR) studies around this scaffold have garnered attention, leading to the development of various lead compounds for different disease targets. Synthetic strategies and biological properties related to this scaffold suggest potential areas for further exploration by medicinal chemists to develop novel drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The use of hybrid catalysts for synthesizing pyrazolo[3,4-d]pyrimidine derivatives highlights the compound's versatility in synthetic chemistry. These catalysts facilitate the development of complex molecules through eco-friendly and atom-economic approaches, underscoring the compound's relevance in creating novel materials with potential therapeutic applications (Parmar et al., 2023).

Chemical Inhibitors and Drug Metabolism

Compounds related to the pyrazolo[3,4-d]pyrimidine scaffold serve as chemical inhibitors of cytochrome P450 isoforms, playing a crucial role in drug metabolism and drug-drug interactions. The selectivity and potency of these inhibitors in specific CYP isoforms are vital for understanding and predicting metabolic pathways and interactions, which is essential for the development of safe and effective drugs (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve pulses, leading to significant behavioral changes, impairment of body movement, and even a reduction in the number of surviving organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

It’s worth noting that the compound’s anti-neurotoxic potential was examined using nuclear magnetic resonance (nmr) and high-performance liquid chromatography (hplc) .

Result of Action

The result of the compound’s action is a dose-dependent increase in the concentration of malondialdehyde (MDA) . MDA is a secondary product formed when lipid peroxides degrade rapidly. It is a common biomarker for cellular and tissue oxidative injury .

Action Environment

It’s important to note that the compound was prepared and assayed biologically for ache activity , suggesting that its action could be influenced by the conditions under which these processes occur.

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZJAPQVRXRFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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